5-(4-tert-butylphenyl)-3-hydroxy-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohex-2-en-1-one
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Overview
Description
5-(4-tert-butylphenyl)-3-hydroxy-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohex-2-en-1-one is a complex organic compound known for its unique chemical structure and properties. This compound features a cyclohexenone core with various substituents, including a tert-butylphenyl group, a hydroxy group, and an imino group. Its structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylphenyl)-3-hydroxy-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohex-2-en-1-one typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-butylphenyl)-3-hydroxy-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The imino group can be reduced to an amine.
Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-(4-tert-butylphenyl)-3-hydroxy-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-3-hydroxy-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound’s hydroxy and imino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the aromatic rings can participate in π-π interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-tert-butylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Compared to similar compounds, 5-(4-tert-butylphenyl)-3-hydroxy-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohex-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C24H27NO2 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-3-hydroxy-2-[(4-methylphenyl)iminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C24H27NO2/c1-16-5-11-20(12-6-16)25-15-21-22(26)13-18(14-23(21)27)17-7-9-19(10-8-17)24(2,3)4/h5-12,15,18,26H,13-14H2,1-4H3 |
InChI Key |
RVTBCJNHVOUFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)O |
Origin of Product |
United States |
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